N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-morpholin-4-yl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O5S/c18-11-1-3-12(4-2-11)22-15(13-9-28(25,26)10-14(13)20-22)19-16(23)17(24)21-5-7-27-8-6-21/h1-4H,5-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSWNUCDTXPOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide typically involves multiple steps:
Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate starting materials to form the thienopyrazole core. This can be achieved through a nucleophilic addition-elimination reaction involving intermediates such as 4-chlorophenylhydrazine and thiophene-2-carboxylic acid under acidic conditions.
Oxidation: The thienopyrazole core is then oxidized to introduce the dioxido groups. This step often employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Acylation: The final step involves the acylation of the oxidized thienopyrazole with morpholino-oxoacetic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the dioxido groups to other oxidized forms.
Reduction: Reduction reactions can target the dioxido groups, converting them back to their corresponding sulfide forms.
Substitution: The aromatic ring of the 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Higher oxidized derivatives.
Reduction: Reduced thienopyrazole derivatives.
Substitution: Various substituted thienopyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules that may exhibit novel properties.
Biological Activities
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies have shown that related thienopyrazole derivatives exhibit antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into similar compounds have demonstrated their ability to inhibit cancer cell proliferation. For instance, pyrano[2,3-c]pyrazoles have shown promise in targeting kinases involved in glioma malignancy . The compound's structural features suggest it may also function as a kinase inhibitor.
Medicinal Chemistry
There is ongoing research into the therapeutic potential of this compound:
- Targeting Oncogenic Pathways : Compounds with similar structures have been explored for their ability to inhibit key signaling pathways in cancer cells, particularly those involving AKT signaling .
- Drug Development : The compound may serve as a lead structure for developing new anticancer drugs or other therapeutic agents.
Case Study 1: Anticancer Activity
A study focused on related thienopyrazole compounds revealed that certain derivatives exhibited potent activity against glioblastoma cell lines while showing reduced toxicity towards non-cancerous cells. This selective cytotoxicity is critical for developing effective cancer therapies .
Case Study 2: Kinase Inhibition
Research highlighted that specific derivatives from the thienopyrazole family demonstrated low micromolar activity against AKT2/PKBβ kinases, which are crucial targets in cancer treatment due to their role in promoting tumor growth and survival .
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other sulfone-containing heterocycles. For example, MSC2360844 (6-fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-yl methyl) phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide) features a thiochromeno-pyrazole core with dual morpholine substituents and a fluorine atom instead of chlorine. Key differences include:
- Core structure: The target compound’s thieno[3,4-c]pyrazole vs. MSC2360844’s thiochromeno[4,3-c]pyrazole.
- Substituents : Chlorine (electron-withdrawing) in the target vs. fluorine (smaller, electronegative) in MSC2360844 .
Table 1: Structural Comparison
| Feature | Target Compound | MSC2360844 |
|---|---|---|
| Core Heterocycle | Thieno[3,4-c]pyrazole | Thiochromeno[4,3-c]pyrazole |
| Substituent at C2 | 4-Chlorophenyl | 4-(Morpholin-4-yl methyl)phenyl |
| Sulfone Position | 5,5-Dioxido | 5,5-Dioxido |
| Additional Groups | Morpholino-2-oxoacetamide | 6-Fluoro, Morpholin-4-yl carbonyl |
NMR Spectral Analysis and Chemical Shift Trends
Evidence from NMR studies on structurally related compounds (e.g., rapamycin analogues) reveals that substituents at specific positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical environments. For the target compound:
- The 4-chlorophenyl group would induce distinct deshielding effects in aromatic proton regions compared to fluorine or methyl groups.
- The morpholino-2-oxoacetamide side chain may exhibit characteristic shifts in the 1.5–3.5 ppm range (aliphatic protons) and 160–170 ppm (carbonyl carbons) .
Table 2: Key NMR Shifts (Hypothetical Projection)
| Proton/Carbon | Target Compound (ppm) | MSC2360844 (ppm) |
|---|---|---|
| Aromatic C-Cl | ~7.4–7.6 (d, J=8 Hz) | N/A |
| Morpholine CH2 | 3.5–3.7 (m) | 3.6–3.8 (m) |
| Sulfone SO2 | 130–135 (C) | 130–135 (C) |
Crystallographic and Hydrogen-Bonding Patterns
The sulfone and morpholine groups in the target compound likely participate in hydrogen-bonding networks, akin to patterns observed in other sulfonamide crystals. Bernstein et al. (1995) emphasize that sulfone oxygen atoms often act as hydrogen-bond acceptors, while morpholine NH groups serve as donors. Such interactions could stabilize the crystal lattice, as seen in SHELXL-refined structures .
Bioactivity and Solubility
While direct bioactivity data for the target compound are unavailable, analogues like MSC2360844 exhibit kinase inhibition properties. The sulfone group improves aqueous solubility relative to non-sulfonated analogues .
Biological Activity
N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide is a synthetic compound with potential biological activities. This article explores its biological activity through various studies and findings, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and morpholino moiety enhances its pharmacological potential. The molecular formula is with a molecular weight of 523.0 g/mol.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including the compound . Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antibacterial activity against various strains of bacteria.
The compound demonstrated notable inhibition zones comparable to standard antibiotics like ciprofloxacin.
2. Anti-inflammatory Activity
Pyrazole derivatives are often investigated for their anti-inflammatory properties. A study on related compounds indicated that they could inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway.
- Mechanism: The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation.
- Findings: Compounds similar to N-(2-(4-chlorophenyl)-...) showed significant reduction in paw edema in animal models when compared to control groups.
3. Anticancer Activity
Recent research has highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. A screening study revealed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Kale et al. synthesized several pyrazole derivatives and tested their antimicrobial efficacy using agar diffusion methods. The results indicated that compounds with chlorosubstituents exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of N-(2-(4-chlorophenyl)-...) as an effective antimicrobial agent .
- Evaluation of Anti-inflammatory Properties : In a controlled experiment involving animal models, the compound was administered to assess its ability to reduce inflammation induced by carrageenan injection. The results showed a significant decrease in paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
